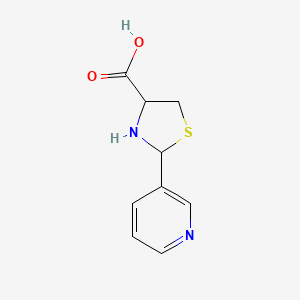

2-(3-Pyridyl)thiazolidin-4-carbonsäure

Übersicht

Beschreibung

“2-(3-Piridyl)thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2S . It has a molecular weight of 210.26 g/mol . The IUPAC name for this compound is 2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for “2-(3-Piridyl)thiazolidine-4-carboxylic acid” is 1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) . The Canonical SMILES is C1C(NC(S1)C2=CN=CC=C2)C(=O)O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.26 g/mol . It has a computed XLogP3-AA value of -1.9, indicating its solubility properties . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 210.04629874 g/mol . The topological polar surface area is 87.5 Ų . The heavy atom count is 14 .Wissenschaftliche Forschungsanwendungen

Proteomforschung

Diese Verbindung wird in der Proteomik eingesetzt, einem Bereich, der sich mit der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen, befasst. Sie dient als biochemisches Werkzeug zur Untersuchung von Protein-Interaktionen und -Modifikationen und trägt zum Verständnis zellulärer Prozesse auf molekularer Ebene bei .

Pharmazeutischer Zwischenstoff

Als Zwischenprodukt in der pharmazeutischen Synthese spielt 2-(3-Pyridyl)thiazolidin-4-carbonsäure eine entscheidende Rolle bei der Entwicklung neuer Medikamente. Sie kann zur Synthese von Verbindungen mit potenziellen therapeutischen Wirkungen verwendet werden .

Organische Synthese

Im Bereich der organischen Chemie dient diese Säure als Baustein für die Synthese komplexerer organischer Verbindungen. Ihre Struktur ermöglicht verschiedene chemische Reaktionen, die zur Bildung vielfältiger organischer Moleküle führen können .

Enzymhemmungsuntersuchungen

Forscher verwenden diese Verbindung, um die Enzymhemmung zu untersuchen. Durch die Interaktion mit bestimmten Enzymen hilft sie beim Verständnis des Wirkmechanismus und der Entwicklung von Enzymhemmern, die zu neuen Behandlungen von Krankheiten führen könnten .

Chemische Biologie

In der chemischen Biologie wird This compound verwendet, um die chemischen Grundlagen biologischer Systeme zu erforschen. Sie kann dabei helfen, die chemischen Wechselwirkungen innerhalb von Zellen zu kartieren und so Einblicke in zelluläre Funktionen und Pathologien zu liefern .

Materialwissenschaften

Diese Verbindung könnte auch Anwendungen in den Materialwissenschaften finden, insbesondere bei der Entwicklung neuartiger Materialien mit spezifischen Eigenschaften. Ihre Molekülstruktur könnte der Schlüssel zur Konstruktion von Materialien mit gewünschten Eigenschaften sein .

Analytische Chemie

In der analytischen Chemie kann sie als Standard oder Reagenz in verschiedenen analytischen Techniken verwendet werden, um andere Substanzen zu quantifizieren oder zu identifizieren und so die Genauigkeit und Zuverlässigkeit analytischer Ergebnisse zu gewährleisten .

Biochemische Forschung

Schließlich wird sie in der breiteren biochemischen Forschung zur Untersuchung der grundlegenden Prozesse des Lebens eingesetzt. Sie kann Teil von Assays und Experimenten sein, die sich mit der Biochemie lebender Organismen befassen .

Wirkmechanismus

Target of Action

It is known that thiazolidine derivatives, a class of compounds to which 2-(3-piridyl)thiazolidine-4-carboxylic acid belongs, have been reported as physiological substrates of hog kidney d-amino acid oxidase .

Mode of Action

Based on the structure-activity relationship of similar compounds, it can be inferred that the compound might interact with its targets through its thiazolidine core .

Biochemical Pathways

It is known that thiazolidine derivatives can affect various biochemical pathways, depending on their specific structure and the nature of their substituents .

Pharmacokinetics

The physicochemical properties of the compound, such as its size, charge, and lipophilicity, could potentially influence its pharmacokinetic profile .

Result of Action

It is known that thiazolidine derivatives can have various biological effects, depending on their specific structure and the nature of their substituents .

Action Environment

The action of 2-(3-Piridyl)thiazolidine-4-carboxylic acid can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules in the environment .

Biochemische Analyse

Biochemical Properties

2-(3-Piridyl)thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to enhance the activity of catalase, an enzyme that helps in the breakdown of hydrogen peroxide into water and oxygen, thereby reducing oxidative stress . The compound also interacts with bovine serum albumin, indicating its potential to modulate protein structure and function .

Cellular Effects

2-(3-Piridyl)thiazolidine-4-carboxylic acid has notable effects on various cell types and cellular processes. It has been found to mitigate oxidative stress-induced inhibition of cell proliferation, particularly in A549 cells, a type of human lung carcinoma cell line . The compound influences cell signaling pathways and gene expression, leading to enhanced cell survival and reduced apoptotic cell death under oxidative stress conditions .

Molecular Mechanism

At the molecular level, 2-(3-Piridyl)thiazolidine-4-carboxylic acid exerts its effects through binding interactions with biomolecules. It binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . The compound also influences gene expression by modulating the activity of transcription factors involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Piridyl)thiazolidine-4-carboxylic acid change over time. The compound is relatively stable, but its degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that it maintains its ability to reduce oxidative stress and enhance cell survival over extended periods .

Dosage Effects in Animal Models

The effects of 2-(3-Piridyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively reduces oxidative stress and inflammation without causing adverse effects . At higher doses, it may lead to toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-(3-Piridyl)thiazolidine-4-carboxylic acid is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as catalase and influences metabolic flux by enhancing the breakdown of hydrogen peroxide . The compound also affects metabolite levels, contributing to the overall reduction of oxidative stress in cells .

Transport and Distribution

Within cells and tissues, 2-(3-Piridyl)thiazolidine-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its biochemical effects .

Subcellular Localization

2-(3-Piridyl)thiazolidine-4-carboxylic acid is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . This localization is crucial for its role in reducing oxidative stress and enhancing cell survival .

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNGLHIMQHWTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50316421 | |

| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59777-95-6 | |

| Record name | NSC303514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)

![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)